molecular formula C11H23NO B2661711 (1R,2R)-N-Butyl-2-methoxycyclohexan-1-amine CAS No. 1867358-34-6

(1R,2R)-N-Butyl-2-methoxycyclohexan-1-amine

Cat. No.: B2661711
CAS No.: 1867358-34-6
M. Wt: 185.311
InChI Key: MCSKHMANTFPMAO-GHMZBOCLSA-N
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Description

(1R,2R)-N-Butyl-2-methoxycyclohexan-1-amine is a chiral amine compound with potential applications in various fields such as organic synthesis, pharmaceuticals, and materials science. Its unique structure, featuring a cyclohexane ring substituted with a butyl group and a methoxy group, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-N-Butyl-2-methoxycyclohexan-1-amine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: (1R,2R)-N-Butyl-2-methoxycyclohexan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(1R,2R)-N-Butyl-2-methoxycyclohexan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2R)-N-Butyl-2-methoxycyclohexan-1-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

(1R,2R)-N-butyl-2-methoxycyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO/c1-3-4-9-12-10-7-5-6-8-11(10)13-2/h10-12H,3-9H2,1-2H3/t10-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSKHMANTFPMAO-GHMZBOCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1CCCCC1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN[C@@H]1CCCC[C@H]1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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